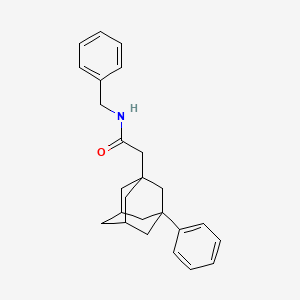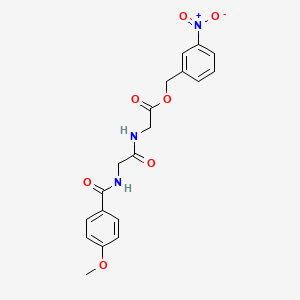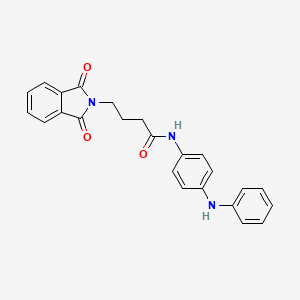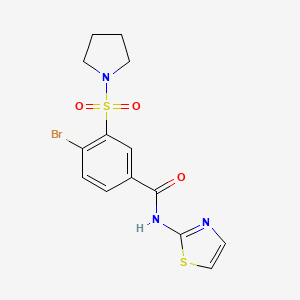![molecular formula C14H12BrClN2O3S B4112888 ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4112888.png)
ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate
説明
Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate, also known as BCTA, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. BCTA is a member of the thiazole family and is a derivative of 5-bromo-2-chlorobenzoic acid. The compound has been shown to have potential as a tool for studying protein-protein interactions and as a potential therapeutic agent.
作用機序
The mechanism of action of ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood, but it is believed to involve the binding of the compound to the SH2 domain of SHP-2. This binding disrupts the interaction between SHP-2 and its target proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate can selectively inhibit the activity of SHP-2 and disrupt specific protein-protein interactions. In vivo studies have shown that ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate can inhibit the growth of cancer cells and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments is its ability to selectively disrupt specific protein-protein interactions. This allows researchers to study the effects of specific interactions on cellular signaling pathways. However, one limitation of using ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate is its potential toxicity. While ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate has been shown to be relatively non-toxic in vitro, its effects in vivo are not well understood and further studies are needed to determine its safety profile.
将来の方向性
There are many potential future directions for research on ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate. One area of interest is the development of ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is the use of ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate as a tool for studying protein-protein interactions in a variety of cellular signaling pathways. Additionally, further studies are needed to determine the safety profile of ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate and its potential side effects in vivo.
科学的研究の応用
Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate has been widely studied for its potential applications in scientific research. One of the most promising applications of ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate is as a tool for studying protein-protein interactions. ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate has been shown to bind to the SH2 domain of the protein tyrosine phosphatase SHP-2, which is involved in a variety of signaling pathways. By binding to the SH2 domain of SHP-2, ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate can be used to selectively disrupt specific protein-protein interactions and study their effects on cellular signaling pathways.
特性
IUPAC Name |
ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3S/c1-2-21-12(19)6-9-7-22-14(17-9)18-13(20)10-5-8(15)3-4-11(10)16/h3-5,7H,2,6H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNULPUGDWKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)

![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![5-chloro-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4112889.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)

